rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride
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Overview
Description
rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[34]octan-6-ol dihydrochloride is a synthetic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of functional groups: The amino and hydroxyl groups are introduced through subsequent reactions, such as hydrolysis and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce secondary amines .
Scientific Research Applications
rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate
- rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate
- rac-1-(o-tolyloxy)propan-2-yl acetate
- rac-1-(naphthalen-1-yloxy)propan-2-yl acetate
Uniqueness
rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(6R,7R)-7-amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-4-14-7-12(11(14)8(2)3)5-9(13)10(15)6-12;;/h8-11,15H,4-7,13H2,1-3H3;2*1H/t9-,10-,11?,12?;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSCEAJYTZNPNW-WSQAYRLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C1C(C)C)CC(C(C2)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC2(C1C(C)C)C[C@H]([C@@H](C2)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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